molecular formula C5H6F2N2O B1435326 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol CAS No. 1597172-98-9

1-(2,2-difluoroethyl)-1H-pyrazol-4-ol

Cat. No.: B1435326
CAS No.: 1597172-98-9
M. Wt: 148.11 g/mol
InChI Key: QJXRBBINZQXWEY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique physicochemical properties to the molecule, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the nucleophilic substitution reaction where a suitable pyrazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of pyrazole with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol stands out due to the specific positioning of the difluoroethyl and hydroxyl groups, which confer unique reactivity and potential for diverse applications in various fields .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoroethyl group at the 1-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological properties, influencing its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl group enhances binding affinity, while the hydroxyl group may play a role in modulating reactivity and stability. The compound has been shown to exhibit:

  • Enzyme Inhibition : It acts as an inhibitor of certain kinases, which are critical in various signaling pathways.
  • Antimicrobial Activity : Research indicates that it possesses antibacterial properties against strains such as Methicillin-susceptible Staphylococcus aureus (MSSA) .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
AntibacterialEffective against MSSA; good ADMET profile
Enzyme InhibitionInhibits ROCK1 and ROCK2; lower IC50 compared to analogs
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntitumorExhibits antiproliferative activity in cancer cells

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's antibacterial activity against MSSA. Results showed significant inhibition with an IC50 comparable to established antibiotics like ciprofloxacin .
  • Kinase Inhibition :
    • Research demonstrated that this compound effectively inhibits rho-associated protein kinases (ROCK), which are implicated in neurodegenerative diseases such as ALS. The compound exhibited superior potency compared to traditional inhibitors like Fasudil .
  • Anti-inflammatory Evaluation :
    • A series of experiments assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. It was found to significantly reduce pro-inflammatory cytokine production in vitro .

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)3-9-2-4(10)1-8-9/h1-2,5,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXRBBINZQXWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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